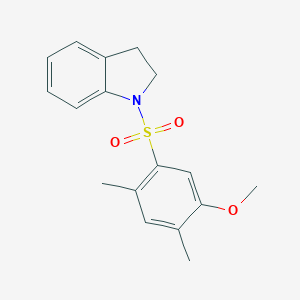
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide selectively binds to the adenosine A1 receptor, preventing adenosine from binding to the receptor. This blocks the downstream signaling pathways that are activated by the receptor. The adenosine A1 receptor is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase wakefulness and decrease sleep time. It also has been shown to have potential therapeutic effects in cardiovascular diseases, such as reducing ischemia-reperfusion injury. Additionally, this compound has been shown to have potential therapeutic effects in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the effects of adenosine signaling specifically through this receptor. However, one limitation of using this compound is its potential off-target effects. It is important to control for these effects in experiments to ensure that the observed effects are due to the blocking of the adenosine A1 receptor specifically.
Orientations Futures
There are several future directions for the use of 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide in scientific research. One potential application is in the study of sleep disorders. This compound could be used to study the effects of adenosine signaling on sleep regulation and to develop new therapies for sleep disorders. Another potential application is in the study of cardiovascular diseases. This compound could be used to further investigate the potential therapeutic effects of adenosine A1 receptor blockade in these diseases. Additionally, this compound could be used as a tool to study the role of the adenosine A1 receptor in pain perception and to develop new therapies for pain management.
Conclusion
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor that has been extensively studied in scientific research. Its selectivity for the adenosine A1 receptor makes it a valuable tool for studying the effects of adenosine signaling on various physiological processes. This compound has potential therapeutic applications in various diseases, including sleep disorders, cardiovascular diseases, and pain management. Further research is needed to fully understand the potential of this compound in these applications.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclopentylamine followed by methoxylation with sodium methoxide. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor. This receptor is involved in various physiological processes, including sleep regulation, cardiovascular function, and pain perception. This compound is used to block the adenosine A1 receptor, allowing researchers to study the effects of adenosine signaling on these processes.
Propriétés
Formule moléculaire |
C12H15Cl2NO3S |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-18-11-6-10(14)12(7-9(11)13)19(16,17)15-8-4-2-3-5-8/h6-8,15H,2-5H2,1H3 |
Clé InChI |
LQWMTBDKZFXYQY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCC2)Cl |
SMILES canonique |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)



![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)





![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)